N'-hydroxy-1-methyl-1H-imidazole-5-carboximidamide
Description
N'-Hydroxy-1-methyl-1H-imidazole-5-carboximidamide (CAS: 888042-28-2) is an imidazole derivative characterized by a carboximidamide (-C(=NH)NHOH) functional group at position 5, a methyl substituent at position 1, and a hydroxylamine moiety. This compound is structurally related to bioactive molecules, particularly those targeting enzymes or receptors in medicinal chemistry. Its synthesis involves condensation reactions, such as refluxing hydroxylamine hydrochloride with imidazole precursors in ethanol under basic conditions (K₂CO₃) .
Properties
IUPAC Name |
N'-hydroxy-3-methylimidazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADZVMAAIASOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Cyclization of Precursors
One of the classical approaches involves cyclization of suitably substituted amidines or imidazole precursors, followed by hydroxylation. This method typically proceeds through the following steps:
- Preparation of 1-methylimidazole derivatives : Starting from methylation of imidazole or its derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Introduction of the carboximidamide group : This is achieved via amidation reactions, where a suitable imidazole-5-carboxylic acid derivative is converted into its corresponding amidine using reagents like ammonia or amines under dehydrating conditions.
- The process involves cyclization of N-substituted amino acids or amino alcohols with formamide derivatives, followed by oxidation or hydroxylation to introduce the N'-hydroxy group.
Hydroxyamination of Imidazole Derivatives
A prominent route involves the selective hydroxylation of the imidazole ring or its precursors:
- Hydroxylation of imidazole intermediates : This is typically performed using hydroxylating agents such as hydrogen peroxide or hydroxyl radicals under controlled conditions.
- Conversion to carboximidamide : The hydroxylated imidazole is then reacted with reagents like cyanamide or amidine derivatives to form the carboximidamide group.
- The process emphasizes mild oxidation conditions to avoid over-oxidation or ring degradation, ensuring high purity of the N'-hydroxy group.
Transesterification and Esterification Methods
Based on patent data, a versatile method involves transesterification of imidazole esters:
- Starting materials : Imidazole-5-carboxylate esters are reacted with alcohols (preferably ethanol) in the presence of catalysts such as transesterification catalysts or dehydrating agents.
- Hydrolysis and re-esterification : Hydrolysis of ester groups followed by re-esterification with hydroxylamine derivatives yields the N'-hydroxy-imidazole compounds.
- The process allows for high purity production by washing with alkaline aqueous solutions and recrystallization, effectively removing impurities.
Intramolecular Cyclization from Hydroxy-Formyl Precursors
A more recent and efficient method involves intramolecular cyclization:
- Preparation of hydroxy-formyl intermediates : Derived from aldehyde or formyl derivatives of imidazole.
- Cyclization to form the imidazole ring : Under basic or acidic conditions, these intermediates cyclize to form the core imidazole structure.
- Functionalization to introduce N'-hydroxy and carboximidamide groups : Subsequent reactions with hydroxylamine and amidine reagents complete the synthesis.
- This method enhances selectivity and yields, especially when combined with purification steps like solvent washing and recrystallization.
Key Reaction Conditions and Catalysts
| Preparation Step | Conditions | Catalysts/Reagents | Notes |
|---|---|---|---|
| Methylation of imidazole | Reflux, 20-80°C | Methyl iodide, dimethyl sulfate | For methylation at N1 |
| Hydroxylation | Mild oxidation, room temp to reflux | Hydrogen peroxide, hydroxyl radicals | Selective hydroxylation |
| Esterification | Reflux, 20-100°C | Catalysts for transesterification | Use of ethanol or other C1-C6 alcohols |
| Cyclization | Reflux or mild heating | Base or acid catalysts | Intramolecular ring closure |
| Purification | Washing, recrystallization | Organic solvents (ethyl acetate, ethanol) | To achieve high purity |
Table 1: Summary of Preparation Methods
- The synthesis route involving transesterification followed by purification steps (washing and recrystallization) is most effective for producing high-purity N'-hydroxy-1-methyl-1H-imidazole-5-carboximidamide.
- The choice of solvents (ethyl acetate, ethanol) and catalysts significantly influences yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-1-methyl-1H-imidazole-5-carboxylic acid, while reduction could produce N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide derivatives with reduced functional groups .
Scientific Research Applications
Medicinal Chemistry
N'-Hydroxy-1-methyl-1H-imidazole-5-carboximidamide is studied for its potential as a drug candidate due to its structural similarity to biologically active compounds. Its hydroxylamine group is particularly interesting for modifications that enhance pharmacological activity.
Case Study: A study published in Bioorganic & Medicinal Chemistry Letters investigated the derivatives of imidazole compounds, including N'-hydroxy derivatives, which showed promising anti-inflammatory and antimicrobial activities. The structure-activity relationship (SAR) highlighted the importance of the hydroxylamine moiety in enhancing biological efficacy .
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for drug design aimed at modulating enzyme activity.
Case Study: Research indicated that N'-hydroxy derivatives can act as competitive inhibitors for certain enzymes like arginase, which plays a role in urea cycle metabolism. The inhibition mechanism was elucidated through kinetic studies, demonstrating significant inhibition at micromolar concentrations .
Synthesis of Novel Compounds
This compound serves as a scaffold for synthesizing new compounds with enhanced properties. Its functional groups allow for diverse chemical modifications, leading to the development of novel therapeutic agents.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Involved | Product Outcome |
|---|---|---|
| Hydroxylation | 1-Methylimidazole + Hydroxylamine | N'-Hydroxy derivative |
| Amidation | Carboxylic acid + Amine | Carboxamid derivative |
| Alkylation | Alkyl halide + Imidazole | Alkylated imidazole derivative |
Catalysis
The compound's imidazole ring can participate in catalytic reactions, particularly in organic synthesis and polymerization processes. Its application as a catalyst is being researched due to its ability to stabilize transition states.
Case Study: A recent study demonstrated the use of this compound as a catalyst in the synthesis of biodiesel from triglycerides, showing improved reaction rates compared to conventional catalysts .
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Imidazole-Based Carboximidamides and Derivatives
Key Observations :
- The carboximidamide group in the target compound distinguishes it from carboxylic acid or ester derivatives, enhancing its ability to act as a ligand or enzyme inhibitor .
- Substituents like ethyl or benzyl (e.g., 1-Benzyl-1H-imidazole-5-carboxaldehyde ) increase hydrophobicity, whereas the N-hydroxy group improves solubility in polar solvents .
Benzoimidazole and Heterocyclic Analogs
Compounds like (Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide () share the carboximidamide functional group but feature a benzimidazole core. However, the bulkier structure reduces metabolic stability compared to the simpler imidazole derivative.
Pyrazole and Indole Derivatives
Biological Activity
N'-Hydroxy-1-methyl-1H-imidazole-5-carboximidamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique functional groups, which contribute to its reactivity and biological interactions. The presence of hydroxy and carboximidamide groups enhances its ability to engage with various biomolecules, making it a versatile compound in drug discovery.
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes. This includes potential inhibition of enzymes like Dipeptidyl Peptidase IV (DPP4) which plays a crucial role in insulin signaling and glucose metabolism .
- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways that are critical for cellular function and homeostasis.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have explored the compound's anticancer activities, particularly its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of histone modifications through the inhibition of specific enzymes linked to cancer progression .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Studies
A series of experiments using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at 50 µM concentration, the compound induced apoptosis in over 70% of treated cells compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-hydroxy-1-methyl-1H-imidazole-5-carboximidamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between imidazole derivatives and hydroxylamine derivatives. For example, benzo[c][1,2,5]oxadiazole-5-carboximidamide analogs are synthesized using hydroxylamine hydrochloride under reflux in ethanol, with yields dependent on pH control (6–7) and reaction time (8–12 hours) . Optimization of stoichiometric ratios (e.g., 1:1.2 for imidazole:hydroxylamine) and use of anhydrous conditions are critical to minimize hydrolysis byproducts .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of This compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, with characteristic shifts for the hydroxyimino (-NHOH) group observed at δ 9.2–10.1 ppm (¹H) and δ 150–160 ppm (¹³C). High-resolution mass spectrometry (HRMS) provides molecular ion validation, while elemental analysis ensures purity (>97%) . Infrared (IR) spectroscopy can confirm the presence of carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical splash goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation. Dispose of waste via regulated chemical waste streams, adhering to local environmental guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during This compound synthesis?
- Methodological Answer : Byproduct formation (e.g., over-oxidized imidazoles or dimerization products) can be reduced by:
- Temperature Control : Maintaining reflux temperatures between 70–80°C to avoid thermal decomposition .
- Catalyst Selection : Using transition-metal-free conditions (e.g., base-promoted reactions with K₂CO₃) to suppress unwanted side reactions .
- Purification Techniques : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation (>95%) .
Q. How should spectral data contradictions (e.g., unexpected NMR peaks) be addressed when characterizing derivatives of This compound?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : To identify tautomeric shifts (e.g., imidazole ring proton exchange at elevated temperatures) .
- Deuterated Solvent Exchange : D₂O shaking to eliminate exchangeable protons (e.g., -NHOH) from spectra .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign coupling pathways .
Q. What strategies are effective for evaluating the stability of This compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 3–9) at 25°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., hydrolysis to carboxylic acids) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C typically indicates robustness) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
